

Application Notes and Protocols: Preclinical Evaluation of TAS0728 in Combination with Trastuzumab

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Compound of Interest

Compound Name: TAS0728

Cat. No.: B611157

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Audience: Researchers, scientists, and drug development professionals.

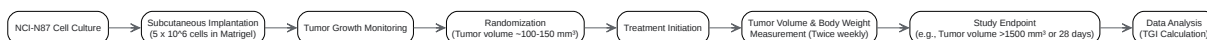
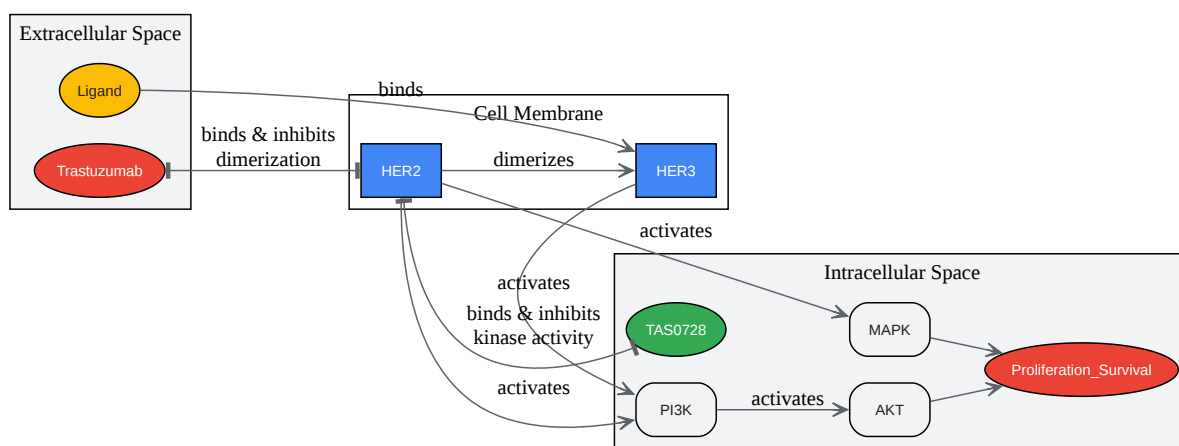
Introduction

TAS0728 is an orally available, covalent inhibitor of the human epidermal growth factor receptor 2 (HER2; ERBB2).[1] It selectively and irreversibly binds to and inhibits the kinase activity of HER2, preventing HER2-mediated signaling and leading to cell death in HER2-expressing tumor cells.[1][2] Trastuzumab is a monoclonal antibody that targets the extracellular domain of the HER2 receptor, interfering with its dimerization and downstream signaling pathways, and also mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[3][4][5] Preclinical studies have demonstrated that the combination of **TAS0728** and trastuzumab results in enhanced anti-tumor activity in HER2-positive cancer models.[6] These application notes provide detailed protocols for the preclinical evaluation of this combination therapy.

Signaling Pathways

The combination of **TAS0728** and trastuzumab targets the HER2 signaling pathway through distinct but complementary mechanisms. Trastuzumab binds to the extracellular domain of HER2, inhibiting its ability to form heterodimers with other HER family members, particularly HER3, which is a critical activator of the PI3K/AKT pathway.[3][7] **TAS0728**, on the other hand, is a small molecule inhibitor that covalently binds to the intracellular kinase domain of HER2,

potently inhibiting its phosphorylation and the subsequent activation of downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[2] The dual blockade of the HER2 signaling pathway at both the extracellular and intracellular levels is hypothesized to lead to a more profound and sustained inhibition of tumor cell proliferation and survival.



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